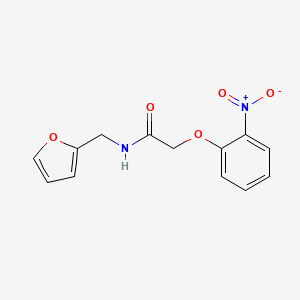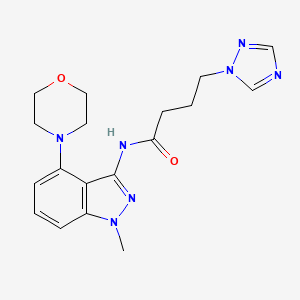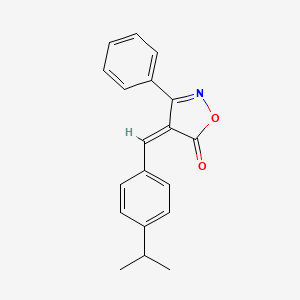![molecular formula C18H16FN3O B5599059 3-{[3-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}phenol](/img/structure/B5599059.png)
3-{[3-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"3-{[3-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}phenol" is a chemical compound that has been the subject of various studies focusing on its synthesis, molecular structure, and physical and chemical properties.
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions. For example, Xu Liang (2009) described the synthesis of a related compound by treating a specific triazole with sodium methoxide, highlighting the complexity and specificity required in synthesizing these compounds (Xu Liang).
Molecular Structure Analysis
The molecular structure of such compounds is often characterized using crystallography and spectroscopic methods. Kariuki et al. (2021) utilized single crystal diffraction for structural characterization, demonstrating the importance of this technique in understanding the molecular geometry (B. Kariuki, B. F. Abdel-Wahab, G. El‐Hiti).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds can be complex. For instance, Daniel Gonzaga et al. (2016) reported on the α-glycosidase inhibition activity of similar triazole compounds, indicating potential biochemical interactions and reactivity (Daniel Gonzaga, F. C. Silva, V. Ferreira, J. Wardell, S. Wardell).
Aplicaciones Científicas De Investigación
Efficient Organic Light-Emitting Diodes
Iridium complexes with similar structures have been used in the development of efficient organic light-emitting diodes (OLEDs) with low efficiency roll-off. This application is significant in the field of display technology and lighting systems (Jin et al., 2014).
Crystal Structure Analysis
Compounds with a similar structure have been synthesized and analyzed for their crystal structures. Such analysis is crucial for understanding the molecular geometry and potential applications in various fields, including material science and pharmaceuticals (Liang, 2009).
Positron Emission Tomography (PET) Radioligands
Certain triazole-based compounds have been evaluated as potential PET radioligands for imaging cyclooxygenase-1 (COX-1) in the brain. This has implications for neuroimaging and understanding neuroinflammatory processes (Shrestha et al., 2018).
Development of Neurokinin-1 Receptor Antagonists
Related triazole compounds have been studied for their role as neurokinin-1 receptor antagonists, which are significant in treating conditions like depression and emesis (Harrison et al., 2001).
Catalytic Oxidation and Transfer Hydrogenation
Ruthenium(II) complexes with triazole-based ligands have been used for catalytic oxidation and transfer hydrogenation. This is vital in chemical synthesis and industrial processes (Saleem et al., 2013).
Antibacterial Agents
Fluorine-containing thiadiazolotriazinones, which share structural similarities, have shown potential as antibacterial agents, indicating their application in developing new antimicrobial drugs (Holla et al., 2003).
Propiedades
IUPAC Name |
3-[[5-cyclopropyl-2-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O/c19-14-6-8-15(9-7-14)22-17(20-18(21-22)13-4-5-13)11-12-2-1-3-16(23)10-12/h1-3,6-10,13,23H,4-5,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJDNYBYGZYMNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=N2)CC3=CC(=CC=C3)O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[3-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1,3-benzodioxol-5-ylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5598976.png)



![4-[(4-biphenylylmethylene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5599003.png)

![(3R*,4R*)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]piperidin-4-ol](/img/structure/B5599012.png)
![4-[(4-bromobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5599023.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5599027.png)
![4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5599037.png)
![4-{[(4-ethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5599041.png)
![N-(3-chloro-4-fluorophenyl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B5599045.png)
![N-cyclopropyl-3-{5-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide](/img/structure/B5599048.png)
![3,4-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5599066.png)